REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:10]=1)=[O:4]>CO>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH2:8][NH:7][CH2:6]1)=[O:4]
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Name
|
|
Quantity
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5.3 g
|
Type
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reactant
|
Smiles
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COC(=O)C=1C=NC=C(C1)C(=O)OC
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Name
|
Rh PtO2
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered
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Type
|
CUSTOM
|
Details
|
the solvents are evaporated
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Type
|
CUSTOM
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Details
|
to give a brown oil
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1CNCC(C1)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |